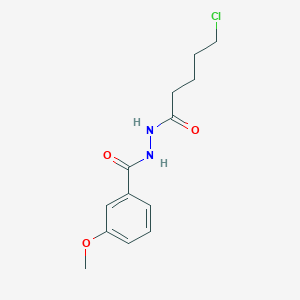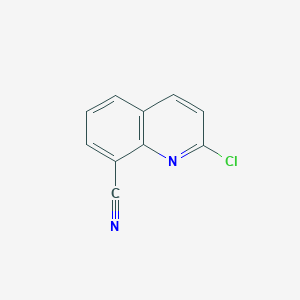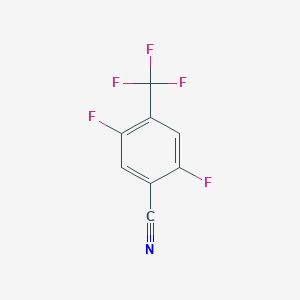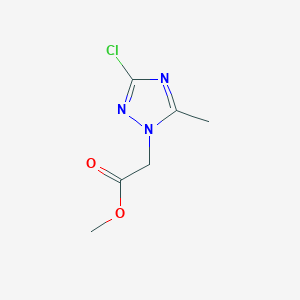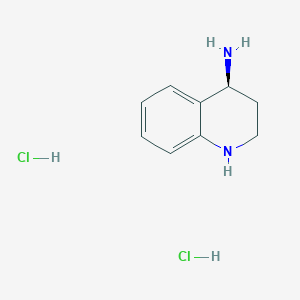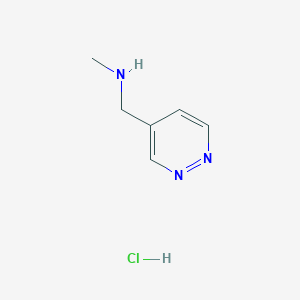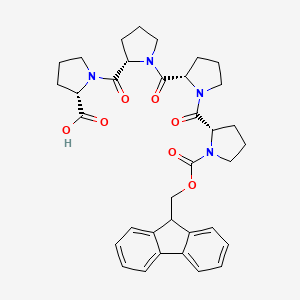
Fmoc-Pro-Pro-Pro-Pro-OH
Overview
Description
Fmoc-Pro-Pro-Pro-Pro-OH is a synthetic amino acid that is used in a variety of scientific applications. It is a derivative of the naturally occurring amino acid Proline, and is a popular choice for peptide synthesis, protein engineering, and drug design. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Fmoc-Pro-Pro-Pro-Pro-OH.
Scientific Research Applications
1. Synthesis and Characterization in Peptide Chemistry
Fmoc-Pro-Pro-Pro-Pro-OH plays a significant role in peptide chemistry. It is used in the synthesis of various peptides and proteins. For instance, Babu and Tantry (2004) demonstrated its application in the efficient synthesis of β‐Casomorphin using Fmoc as a coupling agent. The method was simple and efficient, yielding high purity peptides (Babu & Tantry, 2004). Similarly, Erdmann and Wennemers (2009) synthesized the tripeptidic building block Fmoc-Pro-Hyp(TBDPS)-Gly-OH, using it for the preparation of collagen model peptides. This facilitated purification and selective deprotection in CMP synthesis (Erdmann & Wennemers, 2009).
2. Application in Biomedical Materials
The advancement of peptide- and amino-acid-based nanotechnology has seen the use of Fmoc-protected amino acids like Fmoc-Pro-Pro-Pro-Pro-OH in biomedical materials. Schnaider et al. (2019) discussed the application of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. Their study on Fmoc-pentafluoro-l-phenylalanine-OH demonstrated substantial effects on bacterial morphology and offered a basis for the development of enhanced composite materials for biomedical applications (Schnaider et al., 2019).
3. Use in Solid Phase Peptide Synthesis
Fmoc-Pro-Pro-Pro-Pro-OH is also crucial in solid-phase peptide synthesis. The synthesis of peptide αthioesters using standard Fmoc-chemistry, as presented by Eggelkraut-Gottanka et al. (2003), is an example. Their method was efficient, yielding high-quality peptides and could be applied for the preparation of long peptide αthioesters (Eggelkraut-Gottanka et al., 2003).
4. Catalysis in Organic Chemistry
In organic chemistry, Fmoc-Pro-Pro-Pro-Pro-OH-based peptides have been employed as catalysts. For example, Kofoed, Nielsen, and Reymond (2003) discovered that peptides with N-terminal proline residues, synthesized using Fmoc solid-phase peptide synthesis, catalyzed an aldol reaction to yield enantiomeric enriched products (Kofoed, Nielsen, & Reymond, 2003).
5. Applications in Nanotechnology
Fmoc-Pro-Pro-Pro-Pro-OH is also instrumental in the field of nanotechnology. Roy and Banerjee (2012) discussed the incorporation and dispersion of functionalized single-walled carbon nanotube within a hydrogel phase made from Fmoc-protected amino acid-based hydrogel. This hybrid hydrogel demonstrated increased thermal stability and elasticity, showcasing the potential of Fmoc-Pro-Pro-Pro-Pro-OH in creating hybrid nanomaterials (Roy & Banerjee, 2012).
Mechanism of Action
Target of Action
Fmoc-Pro-Pro-Pro-Pro-OH is a derivative of the amino acid proline . The primary targets of this compound are the amino groups in peptide sequences . The compound acts as a protecting group for these amino groups during peptide synthesis .
Mode of Action
The compound works by temporarily protecting the amino groups in peptide sequences during the synthesis process . This is achieved by introducing the Fmoc group to the amino groups, preventing them from reacting with other parts of the peptide . The Fmoc group is then removed through a deprotection reaction, allowing the amino groups to regain their reactivity and enabling the peptide chain to be extended .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Pro-Pro-Pro-Pro-OH is peptide synthesis . By acting as a protecting group for amino groups, the compound allows for the controlled extension of peptide chains . This plays a crucial role in the synthesis of complex peptides and proteins.
Pharmacokinetics
It is known that the compound is stable at room temperature and can be stored long-term in a dry state . It is soluble in organic solvents but only slightly soluble in water .
Result of Action
The primary result of Fmoc-Pro-Pro-Pro-Pro-OH’s action is the successful synthesis of complex peptides and proteins . By temporarily protecting amino groups, the compound allows for the controlled extension of peptide chains, enabling the creation of specific peptide sequences .
Action Environment
The action of Fmoc-Pro-Pro-Pro-Pro-OH is influenced by various environmental factors. The compound is stable at room temperature and can be stored long-term in a dry state . It is soluble in organic solvents but only slightly soluble in water . These properties need to be taken into account when using the compound for peptide synthesis .
properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYEHJQJDKNHB-KRCBVYEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@H]7C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)
![6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458761.png)
